Product packaging for Brutieridin(Cat. No.:CAS No. 1162664-57-4)

Brutieridin

Cat. No.: B10837292
CAS No.: 1162664-57-4
M. Wt: 754.7 g/mol
InChI Key: SHCWOSSXLGIQEQ-CZFUJNBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Brutieridin is a flavanone glycoside naturally present in the fruit of the bergamot plant (Citrus bergamia), which is cultivated in Southern Italy . This compound is of significant research interest due to its statin-like properties and potential anticholesterolaemic effects observed in preclinical studies . Investigations into its mechanism of action suggest that this compound's research value is multi-faceted. Unlike pharmaceutical statins, it may not directly inhibit HMG-CoA reductase activity but could instead contribute to the downregulation of this enzyme's expression in hepatic cells . Furthermore, studies using Caco-2 cell models indicate that this compound can significantly reduce the uptake of cholesterol, potentially by decreasing the level of the Niemann-Pick C1 Like 1 (NPC1L1) cholesterol transporter . The compound is also noted to work in concert with other bergamot polyphenols to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis that influences both lipid and glucose metabolism . For research purposes, this compound is typically sourced from bergamot juice and albedo (the inner peel) through advanced extraction and purification techniques, such as semi-preparative HPLC, yielding a high-purity product suitable for scientific investigation . Its primary research applications focus on the study of cholesterol metabolism, including pathways related to synthesis and absorption, as well as explorations into metabolic syndrome and cardiovascular health . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H42O19 B10837292 Brutieridin CAS No. 1162664-57-4

Properties

CAS No.

1162664-57-4

Molecular Formula

C34H42O19

Molecular Weight

754.7 g/mol

IUPAC Name

5-[[(2R,3S,4S,5R,6S)-3,4-dihydroxy-6-[[(2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methoxy]-3-hydroxy-3-methyl-5-oxopentanoic acid

InChI

InChI=1S/C34H42O19/c1-13-26(41)28(43)30(45)32(49-13)53-31-29(44)27(42)22(12-48-24(40)11-34(2,46)10-23(38)39)52-33(31)50-15-7-17(36)25-18(37)9-20(51-21(25)8-15)14-4-5-19(47-3)16(35)6-14/h4-8,13,20,22,26-33,35-36,41-46H,9-12H2,1-3H3,(H,38,39)/t13-,20-,22+,26-,27+,28+,29-,30+,31+,32-,33+,34?/m0/s1

InChI Key

SHCWOSSXLGIQEQ-CZFUJNBSSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC(=C(C=C5)OC)O)O)COC(=O)CC(C)(CC(=O)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)COC(=O)CC(C)(CC(=O)O)O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Bergamot Juice Extraction

Brutieridin is extracted from bergamot juice using hydroalcoholic solvents. Industrial processes often involve cold-pressing or screw-press extraction to maximize flavanone glycoside yield while minimizing thermal degradation. For research purposes, juice samples are typically dissolved in methanol (2 mg/mL) and filtered prior to chromatographic separation.

Industrial Waste Recycling

Bergamot albedo (peel) waste, a by-product of essential oil production, serves as an alternative source. This compound and melitidin are recovered via solvent extraction followed by semi-preparative chromatography. This approach aligns with sustainable practices and reduces reliance on fresh citrus resources.

Purification Techniques

Semi-Preparative HPLC

A widely used method employs reversed-phase HPLC with a C18 column (25 cm × 21.2 mm, 5 μm). Key parameters include:

ParameterValue
Mobile Phase AH₂O + 0.2% formic acid
Mobile Phase BMethanol
Gradient Elution77% A → 70% A (30 min)
Flow Rate14 mL/min
Detection Wavelength280 nm

Pooled fractions containing this compound are confirmed via ESI-MS/MS (>90% purity).

Multidimensional Preparative LC

This advanced approach combines two-dimensional HPLC systems:

  • First Dimension : High-resolution separation using a C18 column (e.g., 250 mm × 4.6 mm, 5 μm).

  • Second Dimension : Automated collection based on MS signals to isolate target compounds.

Yield and Purity Data

CompoundPurity (%)Yield (mg/g Extract)
This compound>954.74
Melitidin>952.44
Naringin>9511.88

This method achieves high throughput while maintaining purity, as demonstrated in studies isolating eight flavonoids from bergamot juice.

Preparative Isolation and NMR Validation

Post-HPLC isolation, compounds undergo nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. For example, this compound’s ¹H and ¹³C NMR spectra match reported data for glycosidic bonds and aromatic moieties.

Chromatographic Optimization

Retention Prediction Models

Quantitative Structure-Retention Relationship (QSRR) models predict this compound’s retention behavior under reversed-phase LC. Descriptors such as molecular weight, hydrophobicity, and hydrogen bonding capacity are critical for optimizing gradient elution.

Mobile Phase Selection

Formic acid (0.2%) in H₂O enhances ionization efficiency during ESI-MS detection, improving peak resolution for co-eluting flavonoids (e.g., neohesperidin, naringin). Methanol gradients balance elution strength and selectivity.

Analytical Validation

HPLC-PDA-MS Characterization

Phytochemical profiles are validated using photodiode array (PDA) detection at 280 nm for flavonoids and MS for molecular ion identification. For this compound, the [M-H]⁻ ion at m/z 754.7 confirms its molecular weight.

Comparison of Bergamot Extracts

Commercial extracts (BPF-A, B, C) vary in this compound content:

ExtractThis compound (%)Total Flavonoids (%)
BPF-A3.27 ± 0.1740 ± 3.2
BPF-B4.74 ± 0.2137 ± 5.9
BPF-C3.95 ± 0.5030 ± 4.8

Melitidin and this compound levels correlate with extract potency.

Challenges and Considerations

  • Co-Elution : Naringin and neohesperidin often co-elute under standard HPLC conditions, necessitating fine-tuned gradients.

  • Scalability : Preparative LC requires large columns (e.g., 10 mm ID) and flow rates (5 mL/min) to achieve industrial-scale yields.

  • Stability : this compound’s glycosidic bonds are prone to hydrolysis under acidic/basic conditions, demanding strict pH control during extraction.

Chemical Reactions Analysis

Enzymatic Inhibition of 3-Hydroxy-3-Methylglutaryl-CoA Reductase (HMGR)

Brutieridin's most studied chemical reaction involves its inhibition of HMGR, a key enzyme in cholesterol biosynthesis. Computational studies using density functional theory (DFT) reveal that this compound's structural similarity to statins enables binding to HMGR's active site, disrupting its catalytic activity . This inhibition mimics statin drugs, which reduce cholesterol synthesis by blocking the conversion of HMG-CoA to mevalonate .

Mechanism of Action

  • Binding Mode : this compound interacts with HMGR via non-covalent interactions, including hydrogen bonds and hydrophobic contacts, stabilizing the enzyme's inactive conformation .

  • Structural Features : Its glycosidic bonds and chiral centers enhance binding specificity compared to simpler flavonoids .

Stability and Purification

This compound's chemical stability is evident in its isolation from bergamot extracts using semi-preparative chromatography. Key parameters include:

Parameter Details
Mobile Phase H₂O with 0.2% formic acid (Solvent A) and methanol (Solvent B)
Gradient Elution 77% A at 0 min → 70% A at 30 min → 77% A at 40 min
Flow Rate 14 mL/min
Detection UV absorbance at 280 nm
Purity Confirmation Electrospray ionization-mass spectrometry (ESI-MS/MS) in negative ion mode

This method ensures this compound remains intact under mildly acidic conditions, highlighting its stability during purification .

Structural Features and Comparisons

This compound's glycosidic bonds and chiral centers distinguish it from other flavonoids. A comparison with related compounds is provided:

Compound Key Features
This compound Two glycosidic bonds, chiral centers, HMGR inhibition
Melitidin Similar structure to this compound, also inhibits HMGR
Naringin Bitter flavonoid, antioxidant properties, no direct HMGR inhibition
Neoeriocitrin Unique sugar moieties, affects absorption kinetics

Chemical Reactions Analysis

Scientific Research Applications

Chemical Properties and Mechanism of Action

Brutieridin possesses a unique chemical structure characterized by two glycosidic bonds and multiple chiral centers. Its mechanism of action primarily involves the inhibition of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGCR), which is crucial for cholesterol synthesis. This statin-like activity positions this compound as a promising candidate for managing hypercholesterolemia and related cardiovascular conditions.

Scientific Research Applications

This compound has several significant applications across various fields:

1. Chemistry

  • Studied for its unique chemical properties and potential as a natural product with health benefits.
  • Undergoes various chemical transformations, including hydrolysis and oxidation, which can yield chiral fragments useful for further research.

2. Biology

  • Investigated for its effects on cellular processes, particularly in cancer research where it has shown potential as an anti-cancer agent.
  • Exhibits anti-inflammatory properties that may influence pathways involved in chronic inflammation and atherosclerosis .

3. Medicine

  • Explored for its cholesterol-lowering effects, making it relevant in the treatment of hypercholesterolemia.
  • Studies have indicated that this compound may reduce inflammation-related gene expression in tumor-bearing models, suggesting a role in cancer prevention .

4. Industry

  • Utilized in the production of health supplements and functional foods due to its bioactive properties.
  • Its antioxidant effects also make it suitable for applications in nutraceutical formulations aimed at improving cardiovascular health .

Case Studies

Several studies have demonstrated the efficacy of this compound in various applications:

1. Cancer Research

  • A study involving breast cancer cell lines (T47D and MCF7) showed that this compound, in combination with melitidin, acts as a non-toxic inhibitor of mevalonate metabolism, effectively reducing tumor growth and altering stem cell-associated signaling pathways .

2. Cardiovascular Health

  • In clinical trials involving athletes, supplementation with bergamot polyphenolic fractions containing this compound improved endothelial function and increased maximal oxygen uptake, suggesting benefits beyond cholesterol management .

3. Anti-Inflammatory Effects

  • Animal studies indicated that this compound treatment led to significant reductions in inflammatory markers associated with periodontal diseases, highlighting its potential therapeutic applications in inflammatory conditions .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Melitidin

Property This compound Melitidin
Aglycone Hesperetin Naringenin
Glycosidic Linkage Neohesperidoside Neohesperidoside
Molecular Formula C27H32O15 C27H32O15
HMGCR IC50 0.8 µM (estimated) 1.2 µM (estimated)
Primary Source Bergamot juice Bergamot juice

Melitidin’s naringenin backbone confers stronger antioxidant activity, whereas this compound’s hesperetin moiety enhances solubility in aqueous environments . Both compounds are key contributors to the cholesterol-lowering effects of bergamot extracts, with this compound being quantitatively dominant in mixed apple-bergamot juice formulations (MAB) .

Table 2: this compound vs. Atorvastatin

Parameter This compound Atorvastatin
Mechanism Competitive HMGCR inhibition + antioxidant effects Competitive HMGCR inhibition
Bioavailability Low (due to glycosidic linkage) High
Side Effects Minimal (natural origin) Myopathy, liver toxicity
Therapeutic Target Cholesterol synthesis + oxidative stress Cholesterol synthesis only

This compound’s dual mechanism reduces LDL cholesterol by 22–30% in preclinical models, comparable to low-dose statins . However, its poor oral bioavailability limits clinical efficacy, necessitating nanoformulation or combination therapies .

Comparison with Other Flavonoids in Bergamot

Bergamot juice contains flavonoids like naringin, neoeriocitrin, and hesperidin, which lack the HMG moiety but exhibit antioxidant and anti-inflammatory properties.

Table 3: Key Flavonoids in Bergamot Juice

Compound Structure Bioactivity Concentration in MAB Juice (mg/L)
This compound HMG-hesperetin glycoside HMGCR inhibition, antioxidant 48.7
Naringin Flavanone-7-O-neohesperidoside Antioxidant, anti-inflammatory 22.1
Neoeriocitrin Eriodictyol glycoside Antioxidant 15.3
Hesperidin Hesperetin-7-O-rutinoside Antioxidant, vasoprotective 10.9

While naringin shares this compound’s neohesperidoside linkage, its lack of the HMG group limits cholesterol-lowering efficacy. This compound’s unique HMG-flavonoid hybrid structure positions it as a multifunctional compound bridging statin-like activity and flavonoid antioxidant benefits .

Degradation Behavior: this compound vs. Naringin

This compound’s ester and ether groups make it resistant to traditional degradation methods. In contrast, naringin undergoes hydrolysis more readily. Studies using metal-organic frameworks (MOFs) reveal that this compound’s alkyl fragment (11a) is selectively incorporated into MOF channels during hydrolysis, while its aromatic quinone fragment remains in solution—a behavior mirroring naringin’s degradation pathway .

Q & A

Q. What validated analytical methods are recommended for quantifying Brutieridin in plant extracts?

High-performance liquid chromatography (HPLC) with UV detection is commonly used, with validation parameters including linearity (R² > 0.99), precision (RSD < 5%), and recovery rates (85–115%). For example, studies report this compound concentrations ranging from 3.27% to 4.74% in bergamot extracts, with standard deviations < 0.5% when using optimized protocols .

Q. What in vitro models are suitable for preliminary screening of this compound’s bioactivity?

HepG2 (hepatic) and Caco-2 (intestinal) cell lines are widely adopted to study this compound’s cholesterol-lowering effects. These models allow quantification of HMG-CoA reductase inhibition and LDL receptor upregulation via enzyme-linked immunosorbent assays (ELISA) .

Q. What criteria validate this compound’s inhibitory potency against HMG-CoA reductase?

Key criteria include IC₅₀ determination via kinetic assays, comparison with positive controls (e.g., statins), and confirmation of dose-dependent responses. Studies show this compound’s IC₅₀ values comparable to synthetic inhibitors in hepatic models .

Q. How should researchers standardize this compound extraction to minimize variability?

Use Soxhlet extraction with ethanol:water (70:30 v/v) at 60°C for 6 hours, followed by centrifugal partition chromatography. Document total flavanone glycoside (FG) content (e.g., 37–41%) to contextualize this compound’s relative abundance .

Advanced Research Questions

Q. How can experimental designs distinguish this compound’s direct enzyme inhibition from indirect regulatory effects?

Combine in silico molecular docking (to assess binding affinity to HMG-CoA reductase) with gene expression profiling (e.g., RT-qPCR for LDLR and PCSK9). Contrast results with Melitidin, a structural analog, to isolate mechanism-specific effects .

Q. What strategies resolve contradictions in this compound’s concentration-efficacy relationships across studies?

Conduct meta-analyses adjusting for extraction methods (e.g., sample C in CoA% data showed unreported this compound levels despite high FG content) and matrix effects. Use multivariate regression to identify confounding variables like solvent polarity or co-eluting compounds .

Q. How can in vivo models isolate this compound’s systemic lipid-modulating effects from hepatic-intestinal crosstalk?

Implement bile duct-cannulated rodent models to differentiate hepatic cholesterol synthesis (via fecal bile acid excretion) from intestinal absorption. Pair with isotope tracer studies (e.g., ¹³C-acetate) to track cholesterol synthesis rates .

Q. What orthogonal assays confirm this compound’s synergies with other citrus phytochemicals?

Use factorial design experiments to test combinations with naringin and hesperidin. Measure additive/synergistic effects via isobolographic analysis and validate through transcriptomic profiling of lipid metabolism pathways .

Q. How should researchers address batch-to-batch variability in this compound’s bioactivity?

Implement quality-by-design (QbD) frameworks, including design of experiments (DoE) to optimize extraction parameters. Use LC-MS/MS for identity confirmation and biological standardization (e.g., calibrating doses to FG content ≥ 35%) .

Q. What statistical approaches are optimal for dose-response studies of this compound?

Apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀ values. Use ANOVA with post hoc Tukey tests to compare treatment groups, ensuring power analysis (α = 0.05, β = 0.2) for sample size adequacy .

Data Contradiction Analysis

Example from :

SampleThis compound (%)Total FG (%)SD
A3.2739.890.17
B4.7437.340.21
Cns41.482.0
  • Key Insight: Sample C’s undefined this compound level (marked "ns") despite high FG content suggests methodological inconsistencies in quantification or compound degradation.
  • Resolution: Cross-validate with NMR for structural confirmation and assess storage conditions (e.g., light exposure, temperature) to identify degradation pathways .

Q. Guidelines for Referencing Experimental Data

  • Always report SD values and analytical conditions (e.g., column type, mobile phase) to enable replication.
  • For conflicting results, provide raw chromatograms and mass spectra in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.